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Compound of Interest

Compound Name:
3-Methoxy-4-morpholinoaniline

dihydrochloride

Cat. No.: B573089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated

into drug candidates to enhance their pharmacological profiles. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of 4-morpholinoaniline

analogs, with a particular focus on substitutions at the 3-position of the aniline ring, drawing

parallels to the 3-methoxy-4-morpholinoaniline core structure. The information presented herein

is curated from recent studies on the anticancer activities of these compounds, offering

valuable insights for the rational design of novel therapeutics.

Comparative Biological Activity of 4-
Morpholinoaniline Analogs
The following table summarizes the in vitro anticancer activity of various 4-morpholinoaniline

derivatives against different cancer cell lines. The data highlights the impact of substitutions on

the aniline and other connected ring systems on their cytotoxic potency.
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Structure-Activity Relationship Insights
The data presented above, along with findings from related studies on quinazoline and other

heterocyclic scaffolds incorporating the 4-morpholinoaniline moiety, allows for the deduction of

several key SAR trends:

Substitution at the 3-Position of the Aniline Ring: The presence of a fluorine atom at the 3-

position of the 4-morpholinoaniline core, as seen in compounds NAM-5 and NAM-7, is

associated with potent anticancer activity against breast cancer cell lines.[1] This suggests

that small, electron-withdrawing groups at this position can be beneficial for activity. While

direct data on a 3-methoxy substituent was not extensively available in the searched

literature, the activity of compound M5, which contains a methoxy substitution, indicates that

this group is also tolerated and can lead to notable cytotoxicity.[4]

N-Substitution on the Aniline: The introduction of a sulfonamide moiety on the aniline

nitrogen (NAM-5) resulted in significant anti-proliferative activity, highlighting the potential for

further derivatization at this position to enhance potency.[1]

Core Scaffold Variation: The core heterocyclic system attached to the 4-morpholinoaniline is

a critical determinant of activity. Quinoline (compounds 3c, 3d, 3e) and quinazoline-based

analogs have demonstrated considerable anticancer potential.[2][3] The nature of this

scaffold influences the overall shape, and physicochemical properties of the molecule, and

its binding interactions with biological targets.

Substitution on the Anilino Phenyl Ring: For the 2-morpholino-4-anilinoquinoline series,

substitutions on the aniline phenyl ring significantly impacted cytotoxicity against HepG2

cells. A fluoro substitution (3d) was found to be more potent than chloro (3c) or methyl (3e)

substitutions at the 4-position.[2][3]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
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In Vitro Anticancer Activity Assessment (MTT Assay)
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the 3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2) are cultured in

appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum

(FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with

5% CO2.

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per

well and allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72

hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are

included.

MTT Incubation: After the treatment period, the medium is replaced with fresh medium

containing MTT solution (0.5 mg/mL) and the plates are incubated for another 3-4 hours.

Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals

are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a

microplate reader at a wavelength of 570 nm.

IC50 Determination: The percentage of cell viability is calculated relative to the vehicle-

treated control cells. The IC50 value, the concentration of the compound that causes 50%

inhibition of cell growth, is determined by plotting the percentage of viability against the

logarithm of the compound concentration and fitting the data to a dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b573089#structure-activity-relationship-
sar-studies-of-3-methoxy-4-morpholinoaniline-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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